molecular formula C14H22ClNO2S B14675386 2-(Diethylamino)ethyl (phenylthio)acetate hydrochloride CAS No. 35859-20-2

2-(Diethylamino)ethyl (phenylthio)acetate hydrochloride

Cat. No.: B14675386
CAS No.: 35859-20-2
M. Wt: 303.8 g/mol
InChI Key: TYWNXPNWTZAOKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Diethylamino)ethyl (phenylthio)acetate hydrochloride is an organic compound with a complex structure that includes a diethylamino group, a phenylthio group, and an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diethylamino)ethyl (phenylthio)acetate hydrochloride typically involves the reaction of 2-(diethylamino)ethanol with phenylthioacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as:

    Reaction Setup: Mixing the reactants in a suitable solvent.

    Catalysis: Adding a catalyst to speed up the reaction.

    Purification: Using techniques like crystallization or distillation to purify the product.

    Formation of Hydrochloride Salt: Treating the purified product with hydrochloric acid to obtain the hydrochloride salt.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound back to its corresponding thiol derivative.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Compounds with different functional groups replacing the acetate moiety.

Scientific Research Applications

2-(Diethylamino)ethyl (phenylthio)acetate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl (phenylthio)acetate hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, potentially inhibiting their activity. The phenylthio group may also play a role in binding to target molecules, enhancing the compound’s overall effect.

Comparison with Similar Compounds

  • 2-(Diethylamino)ethyl (benzhydryloxy)acetate hydrochloride
  • 2-(Diethylamino)ethyl hydroxy (2-methylphenyl)phenylacetate hydrochloride
  • 2-(Diethylamino)ethyl 2-cyclohexen-1-yl (2-thienyl)acetate hydrochloride

Comparison: 2-(Diethylamino)ethyl (phenylthio)acetate hydrochloride is unique due to the presence of the phenylthio group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical behaviors, making it a valuable compound for specific applications.

Properties

CAS No.

35859-20-2

Molecular Formula

C14H22ClNO2S

Molecular Weight

303.8 g/mol

IUPAC Name

2-(diethylamino)ethyl 2-phenylsulfanylacetate;hydrochloride

InChI

InChI=1S/C14H21NO2S.ClH/c1-3-15(4-2)10-11-17-14(16)12-18-13-8-6-5-7-9-13;/h5-9H,3-4,10-12H2,1-2H3;1H

InChI Key

TYWNXPNWTZAOKQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)CSC1=CC=CC=C1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.